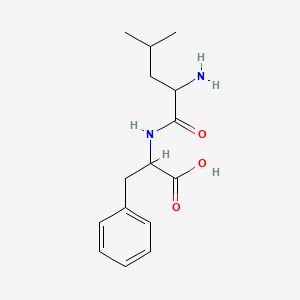

DL-Leucyl-DL-phenylalanine

Vue d'ensemble

Description

DL-Leucyl-DL-phenylalanine: is a dipeptide composed of the amino acids leucine and phenylalanine. It is a synthetic compound often used in biochemical research and various industrial applications. The compound has the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol .

Mécanisme D'action

Target of Action

DL-Leucyl-DL-phenylalanine is a dipeptide, which can be used as a substrate to detect two regions of dipeptidase staining on a gel in Drosophila simulans as well as in Drosophila melanogaster . The primary targets of this compound are the L-type amino acid transporter 1 (LAT1) and organic anion transporters (OAT1 and OAT3), which are involved in the uptake of the compound into cells .

Mode of Action

This compound interacts with its targets, LAT1, OAT1, and OAT3, to facilitate its uptake into cells . The acetylation of leucine switches its uptake from LAT1 to OAT1, OAT3, and the monocarboxylate transporter type 1 (MCT1) . This switch bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

This compound affects the biochemical pathways involving leucine and phenylalanine. Leucine is an essential branched-chain amino acid important for hemoglobin formation . Phenylalanine is converted into tyrosine, another one of the DNA-encoded amino acids. Tyrosine is then converted into L-DOPA, which is further converted into dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline) .

Pharmacokinetics

It is known that the compound’s uptake into cells is mediated by lat1, oat1, oat3, and mct1 . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of this compound .

Result of Action

The result of this compound’s action is the activation of leucine-mediated signaling and metabolic processes inside cells . This is achieved by bypassing LAT1, the rate-limiting step in these processes .

Analyse Biochimique

Biochemical Properties

DL-Leucyl-DL-phenylalanine plays a crucial role in biochemical reactions as a substrate for dipeptidase enzymes. These enzymes catalyze the hydrolysis of dipeptides into their constituent amino acids. This compound interacts with dipeptidase enzymes such as those found in Drosophila melanogaster and Drosophila simulans, where it is used to detect dipeptidase activity on gels . The interaction involves the binding of this compound to the active site of the enzyme, leading to its cleavage into leucine and phenylalanine.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for dipeptidases. In cells, the hydrolysis of this compound by dipeptidases can affect amino acid availability, which in turn impacts protein synthesis and cellular metabolism. Additionally, the presence of this compound can modulate cell signaling pathways and gene expression by altering the levels of leucine and phenylalanine, which are essential amino acids involved in numerous metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its recognition and binding by dipeptidase enzymes. The compound binds to the enzyme’s active site, where it undergoes hydrolysis. This reaction is facilitated by the enzyme’s catalytic residues, which stabilize the transition state and lower the activation energy required for the cleavage of the peptide bond. The hydrolysis of this compound results in the release of leucine and phenylalanine, which can then participate in various metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its activity can decrease over time if not stored properly . Long-term studies have shown that this compound can maintain its function as a dipeptidase substrate for extended periods, although repeated freeze-thaw cycles should be avoided to prevent degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound effectively serves as a substrate for dipeptidases without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. Studies have shown that excessive amounts of this compound can lead to imbalances in amino acid levels, which may affect metabolic processes and overall health .

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid metabolism. Upon hydrolysis by dipeptidases, the resulting leucine and phenylalanine enter their respective metabolic pathways. Leucine is involved in protein synthesis, energy production, and regulation of blood sugar levels, while phenylalanine is a precursor for the synthesis of tyrosine, dopamine, norepinephrine, and epinephrine . The interaction of this compound with dipeptidases thus plays a critical role in maintaining amino acid homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via amino acid transporters and distributed to different cellular compartments where dipeptidases are active . The transport and distribution of this compound are essential for its function as a dipeptidase substrate and for the subsequent release of leucine and phenylalanine.

Subcellular Localization

This compound is localized in subcellular compartments where dipeptidases are present. This includes the cytoplasm and organelles such as lysosomes, where peptide hydrolysis occurs . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is crucial for its role in modulating cellular processes through the hydrolysis of dipeptides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DL-Leucyl-DL-phenylalanine can be synthesized through the coupling of DL-leucine and DL-phenylalanine using peptide synthesis techniques. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers has further streamlined this process, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: DL-Leucyl-DL-phenylalanine can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form phenylpyruvic acid.

Reduction: The carbonyl group in the peptide bond can be reduced to form secondary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Phenylpyruvic acid.

Reduction: Secondary amines.

Substitution: Alkylated or acylated derivatives of the peptide.

Applications De Recherche Scientifique

DL-Leucyl-DL-phenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis studies and to investigate peptide bond formation and cleavage mechanisms.

Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a potential drug delivery vehicle.

Industry: Utilized in the production of peptide-based materials and as a building block for more complex peptide structures

Comparaison Avec Des Composés Similaires

DL-Phenylalanine: A mixture of D-phenylalanine and L-phenylalanine, used for its analgesic and mood-enhancing properties.

L-Leucyl-L-phenylalanine: The natural form of the dipeptide, often used in studies of protein structure and function.

Uniqueness: DL-Leucyl-DL-phenylalanine is unique due to its racemic mixture, which allows it to be used in studies that require both enantiomers. This property makes it valuable in research focused on understanding the effects of chirality on biological activity and peptide interactions .

Propriétés

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKWRHQBZQICHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952899 | |

| Record name | Leucylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3303-30-8, 3063-05-6, 56217-82-4 | |

| Record name | NSC524454 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89191 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Leucylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3029086.png)

![C-[2-(4-CHLORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE](/img/structure/B3029093.png)

![3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B3029094.png)